

Discovery and Development of Nelutroctiv (CK-136): A Selective Cardiac Troponin Activator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

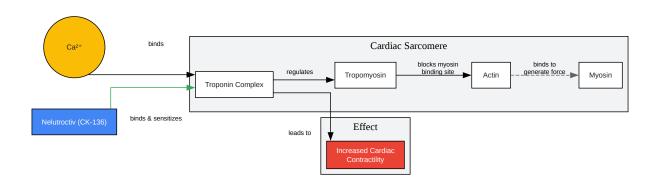
Nelutroctiv, also known as CK-136, is a novel, orally active, and selective cardiac troponin activator developed for cardiovascular diseases characterized by reduced cardiac contractility, such as heart failure with reduced ejection fraction (HFrEF).[1][2][3] Unlike traditional inotropes that increase intracellular calcium levels and can lead to adverse effects, nelutroctiv enhances cardiac muscle contraction by directly sensitizing the cardiac sarcomere to calcium.[4] This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical development of nelutroctiv (CK-136).

Discovery

The journey to identify nelutroctiv began with a high-throughput screening (HTS) campaign aimed at discovering activators of the cardiac sarcomere.[1][2][5] This screening utilized a cardiac myofibril ATPase assay, which measures the rate of ATP hydrolysis by myosin as an indicator of sarcomere activity.[5] The HTS identified an initial hit compound, designated 1R, which demonstrated the ability to increase the cardiac myofibril ATPase rate.[1]

Subsequent studies confirmed that 1R increased the contractility of isolated rat cardiomyocytes without altering intracellular calcium concentrations, indicating a direct effect on the sarcomeric machinery.[1] Further investigation revealed that the biological target was the cardiac thin filament, a key component of the troponin regulatory complex.[6][7][8]

Optimization of 1R focused on improving drug-like properties, such as its pharmacokinetic (PK) profile and reducing the potential for drug-drug interactions.[1][2] This led to the synthesis of a series of analogs, ultimately resulting in the identification of nelutroctiv (CK-136) as a lead candidate with a favorable combination of biochemical potency, preclinical pharmacokinetics, and a reduced risk of inducing human enzymes like CYP3A.[1]


Mechanism of Action

Nelutroctiv exerts its pro-contractile effects by selectively binding to cardiac troponin and enhancing its sensitivity to calcium.[3][5] The cardiac troponin complex, consisting of troponin C, troponin I, and troponin T, is the calcium-sensitive switch that regulates muscle contraction. By binding to this complex, nelutroctiv facilitates the conformational changes that lead to the interaction of actin and myosin, thereby increasing the force of contraction without needing to increase the intracellular calcium concentration.[3]

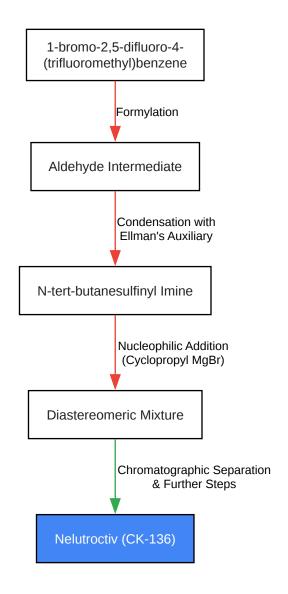
This mechanism was confirmed through a series of biochemical assays. In experiments using rat cardiac myofibrils, nelutroctiv caused a leftward shift in the ATPase versus calcium concentration curve, which is indicative of a calcium sensitization mechanism.[1][5]

Signaling Pathway

The following diagram illustrates the mechanism of action of nelutroctiv at the cardiac sarcomere.

Click to download full resolution via product page

Mechanism of action of Nelutroctiv (CK-136) at the cardiac sarcomere.


Chemical Synthesis

The synthesis of nelutroctiv (CK-136) involves a multi-step process. A key step utilizes Ellman chemistry to establish the desired stereochemistry of a chiral benzylamine intermediate. The synthetic sequence commences with the formylation of 1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene. The resulting aldehyde then undergoes condensation with (S)-tert-butanesulfinamide, Ellman's chiral auxiliary, to form an N-tert-butanesulfinyl imine. Subsequent nucleophilic addition of cyclopropyl magnesium bromide to this imine yields a diastereomeric mixture of the desired amine, which is then separated by silica gel chromatography.[5]

Synthetic Workflow

The diagram below outlines the key steps in the synthesis of nelutroctiv.

Click to download full resolution via product page

Simplified workflow for the synthesis of Nelutroctiv (CK-136).

Quantitative Data

The preclinical development of nelutroctiv generated a significant amount of quantitative data to characterize its potency, pharmacokinetics, and pharmacodynamics.

Table 1: Biochemical Potency and In Vitro Properties

Parameter	Compound	Value	Species/System
Cardiac Myofibril ATPase Potency	Nelutroctiv (CK-136)	-	Rat
PXR Induction (% of control)	Compound 27 (precursor)	~28% at 10 µM	DPX2 cells
Ca ²⁺ sensitivity (EC ₅₀) reduction	Nelutroctiv (CK-136)	16% - 25% at 1 μM	Permeabilized human myocytes
Maximum Tension (T _{max}) increase	Nelutroctiv (CK-136)	16% - 50% at 1 μM	Permeabilized human myocytes

Data compiled from multiple sources.[1][3]

Table 2: Preclinical Pharmacokinetic Profile of

Nelutroctiv (CK-136)

Species	Dosing	Clearance (mL/min/kg)	Oral Bioavailability (%)
Rat (Sprague-Dawley)	0.5 mg/kg IV; 2.0 mg/kg PO	3.8	84
Dog (Beagle)	0.5 mg/kg IV; 2.0 mg/kg PO	Lower than hepatic blood flow	> CK-358
Monkey	-	Lower than hepatic blood flow	> CK-358

Data from Romero et al., 2024.[1][3]

Table 3: Pharmacodynamic Response of Nelutroctiv (CK-136) in Rats

Parameter	Value	
Minimum Efficacious Concentration	Substantially lower than myosin activator CK- 138	
Maximum Tolerated Concentration	-	
Pharmacodynamic Window	Wider than myosin activator CK-138	

Based on concentration-dependent increases in fractional shortening.[5][9]

Experimental Protocols Cardiac Myofibril ATPase Assay

This high-throughput assay was central to the discovery of nelutroctiv.[5]

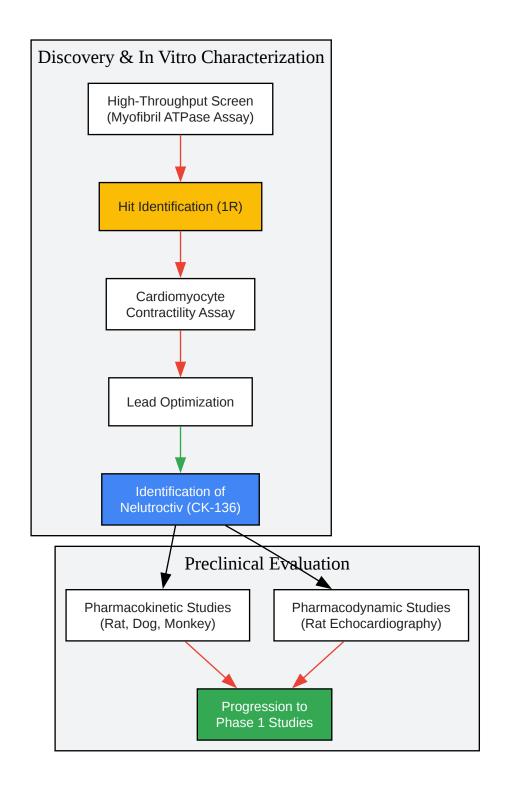
- Preparation: Cardiac myofibrils are isolated from rat hearts.
- Reaction: The myofibrils are incubated with the test compound at various concentrations in a buffer containing ATP and controlled free calcium concentrations.
- Measurement: The rate of ATP hydrolysis is measured by quantifying the production of inorganic phosphate. An increase in the ATPase rate indicates activation of the sarcomere.

Cardiomyocyte Contractility Assay

This assay assesses the effect of the compound on the contractility of single heart cells.[1]

- Cell Isolation: Cardiomyocytes are isolated from adult rat hearts.
- Treatment: The isolated cells are treated with the test compound (e.g., 5 μM of 1R).
- Measurement: Changes in myocyte length (shortening) are measured using video microscopy to determine contractility. Intracellular calcium concentrations can be simultaneously measured using fluorescent dyes (e.g., Fura-2) to confirm that contractility changes are not due to altered calcium transients.[1]

In Vivo Echocardiography in Rats



This non-invasive imaging technique is used to evaluate the in vivo efficacy of the compound on cardiac function.[1][5]

- Animal Model: Male Sprague-Dawley rats are used.
- Dosing: The compound is administered, typically via intravenous (IV) or oral (PO) routes.
- Imaging: Transthoracic echocardiography is performed at various time points post-dosing to measure parameters such as left ventricular fractional shortening and ejection fraction.
- Analysis: The change in these parameters from baseline is correlated with the plasma concentration of the drug to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[5]

Experimental Workflow Diagram

Click to download full resolution via product page

Overall workflow from discovery to preclinical development of Nelutroctiv.

Conclusion

Nelutroctiv (CK-136) is a novel, selective cardiac troponin activator discovered through a systematic screening and optimization process.[1][2][5] Its unique mechanism of enhancing myofilament sensitivity to calcium offers the potential for increasing cardiac contractility without the adverse effects associated with calcium-mobilizing agents.[3][4] Preclinical data have demonstrated a favorable pharmacokinetic and pharmacodynamic profile, supporting its progression into clinical development for patients with cardiovascular diseases associated with reduced cardiac contractility.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Discovery of Nelutroctiv (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and Development of Nelutroctiv (CK-136): A Selective Cardiac Troponin Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611562#discovery-and-development-of-umb-136]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com